Fmoc-D-Lys(Me)2-OH.HCl
Description
The Role of Lysine (B10760008) Methylation as a Post-Translational Modification in Biological Systems
Lysine, one of the 20 standard amino acids, is a frequent target for a variety of post-translational modifications. embopress.org Among these, lysine methylation is a particularly complex and vital PTM. embopress.orgresearchgate.net This process involves the covalent addition of one, two, or three methyl groups to the epsilon-amino group of a lysine residue, a reaction catalyzed by enzymes known as protein lysine methyltransferases (KMTs). embopress.orgmdpi.com This modification is dynamic and can be reversed by lysine demethylases (KDMs). mdpi.com
Initially discovered and extensively studied in the context of histone proteins, lysine methylation is now understood to be a widespread modification affecting numerous non-histone proteins in both the nucleus and cytoplasm. embopress.orgriken.jp The functional consequences of lysine methylation are diverse and context-dependent. On histones, specific methylation patterns can either activate or repress gene expression by creating binding sites for other proteins that remodel chromatin. researchgate.netriken.jp For non-histone proteins, methylation can regulate their stability, subcellular localization, and interactions with other proteins, thereby influencing a wide array of cellular processes, including signal transduction, DNA damage response, and metabolism. researchgate.netmdpi.comnih.gov
Overview of Fmoc-D-Lys(Me)2-OH·HCl as a Specialized Building Block for Methylated Peptide Synthesis
To accurately study the biological effects of lysine methylation, scientists require tools to create peptides and proteins that are methylated at a specific site. Fmoc-D-Lys(Me)2-OH·HCl is a key reagent developed for this purpose. alfa-chemistry.com It is a synthetic amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis (SPPS), the most common method for chemically synthesizing peptides. acs.orgchemimpex.com
Let's break down the name to understand its structure and function:
Fmoc (9-fluorenylmethoxycarbonyl): This is a protecting group attached to the alpha-amino group of the lysine. chemicalbook.comcymitquimica.com In SPPS, the Fmoc group prevents unintended reactions at this position. It is stable during the coupling of the next amino acid but can be easily removed under basic conditions, allowing for the sequential addition of amino acids to build a peptide chain. cymitquimica.com
D-Lys: This indicates that the compound is based on the D-stereoisomer of lysine. Most naturally occurring amino acids are in the L-form. The use of a D-amino acid can make the resulting peptide resistant to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds involving L-amino acids. nih.gov This enhanced stability is often desirable for creating long-lasting research probes or therapeutic peptides.
(Me)2: This signifies that the epsilon-amino group on the lysine side chain is dimethylated (has two methyl groups attached). cymitquimica.com This is the specific post-translational modification being incorporated.
-OH: This represents the carboxylic acid group, which is the site of reaction for coupling to the next amino acid in the peptide chain.
·HCl (hydrochloride): The compound is supplied as a hydrochloride salt, which often improves its stability and solubility in polar solvents used during synthesis. cymitquimica.com
By using Fmoc-D-Lys(Me)2-OH·HCl in SPPS, researchers can precisely place a dimethylated D-lysine residue at any desired position within a synthetic peptide sequence. nih.govresearchgate.net This allows for the creation of customized peptide probes to investigate the function of lysine dimethylation in various biological contexts, particularly in epigenetic research involving histone tails. alfa-chemistry.comresearchgate.net
Physicochemical Properties of Fmoc-D-Lys(Me)2-OH·HCl
| Property | Value |
|---|---|
| CAS Number | 252049-10-8 |
| Molecular Formula | C23H28N2O4·HCl |
| Molecular Weight | 432.95 g/mol |
| Appearance | White to off-white powder |
| Functional Group | Fmoc, Dimethyl-lysine |
| Application | Solid-Phase Peptide Synthesis (SPPS) |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C24H31ClN2O4 |
|---|---|
Molecular Weight |
447.0 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(propan-2-ylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C24H30N2O4.ClH/c1-16(2)25-14-8-7-13-22(23(27)28)26-24(29)30-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21;/h3-6,9-12,16,21-22,25H,7-8,13-15H2,1-2H3,(H,26,29)(H,27,28);1H/t22-;/m1./s1 |
InChI Key |
IOJHRAFPTHMKOM-VZYDHVRKSA-N |
Isomeric SMILES |
CC(C)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Canonical SMILES |
CC(C)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Origin of Product |
United States |
Synthetic Methodologies for the Incorporation of Dimethyl D Lysine Residues
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-phase peptide synthesis (SPPS), particularly the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, serves as the foundation for incorporating Fmoc-D-Lys(Me)2-OH·HCl. luxembourg-bio.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.com
The integration of Fmoc-D-Lys(Me)2-OH·HCl is compatible with standard Fmoc-based SPPS protocols. sigmaaldrich.com The general cycle of Fmoc-SPPS involves two key steps: the deprotection of the temporary N-α-Fmoc group to liberate a free amine and the subsequent coupling of the next Fmoc-protected amino acid to this amine. uci.edu
The process begins with the chosen resin, which is swelled in a suitable solvent like dimethylformamide (DMF). uci.edu The first amino acid is loaded onto this resin. For subsequent cycles, the N-α-Fmoc protecting group of the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in DMF. uci.edu After washing the resin to remove excess reagents, the Fmoc-D-Lys(Me)2-OH·HCl building block is activated and coupled to the newly freed N-terminal amine of the growing peptide chain. peptide.comuci.edu This cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is fully assembled. peptide.com
The selection of coupling reagents is critical for ensuring an efficient and complete reaction. While various standard coupling methods can be employed, specific reagents are recommended to address the unique challenges posed by the dimethyllysine residue. sigmaaldrich.compeptide.com
For the incorporation of Fmoc-D-Lys(Me)2-OH·HCl and any subsequent amino acids in the sequence, the use of N,N'-diisopropylcarbodiimide (DIC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) is highly recommended. peptide.com DIC is a carbodiimide (B86325) coupling reagent that activates the carboxylic acid of the incoming amino acid, while HOBt is an additive that suppresses racemization and improves coupling efficiency. globalresearchonline.netuni-regensburg.de The combination forms a highly reactive HOBt-ester intermediate that readily acylates the free amine of the peptide chain. peptide.com This method is favored for its ability to create slightly acidic conditions, which is beneficial for mitigating side reactions associated with the basicity of the dimethyllysine side chain. peptide.com
A typical coupling protocol using this method is detailed below.
| Step | Action | Reagents and Conditions | Purpose |
| 1 | Pre-activation | Dissolve Fmoc-D-Lys(Me)2-OH·HCl (2.5 eq.) and HOBt (3.5 eq.) in DMF or NMP. | Prepare the amino acid and additive solution. |
| 2 | Activation | Add DIC (2.5 eq.) to the solution and stir for several minutes. | Generate the reactive HOBt-ester of the amino acid. |
| 3 | Coupling | Add the activated amino acid solution to the deprotected peptide-resin. | Form the new peptide bond. |
| 4 | Reaction | Agitate the mixture at room temperature for 30-60 minutes. | Allow the coupling reaction to proceed to completion. |
| 5 | Monitoring | Test for completeness using a qualitative method like the Kaiser test. | Ensure no free amines remain, indicating a successful coupling. |
| Data derived from a recommended protocol for coupling Fmoc-Lys(Me2)-OH. peptide.com |
A significant challenge in using Fmoc-D-Lys(Me)2-OH·HCl is the inherent basicity of the N-ε-dimethylamino side chain. peptide.com This basic group can catalyze the premature cleavage of the acid-labile N-α-Fmoc protecting group of the newly added residue during the coupling step or subsequent washings. sigmaaldrich.compeptide.comnih.gov This side reaction, known as "Fmoc-loss," can lead to the undesirable insertion of multiple copies of the amino acid. nih.gov
To counteract this, specific strategies are employed. The primary method is the use of the DIC/HOBt coupling protocol. peptide.com The mildly acidic nature of the HOBt additive protonates the basic dimethylamino side chain. peptide.com This protonation effectively neutralizes its basicity, preventing it from attacking and removing the Fmoc group. peptide.com Additionally, employing short, single coupling times is recommended to minimize the exposure of the peptide to conditions that could promote Fmoc cleavage. sigmaaldrich.compeptide.com
Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and all permanent side-chain protecting groups must be removed. This is typically achieved in a single step using a strong acid, most commonly trifluoroacetic acid (TFA), mixed with a "cocktail" of scavengers. wpmucdn.comthermofisher.com These scavengers are crucial for trapping the highly reactive carbocations generated during the deprotection process, thereby preventing the modification of sensitive amino acid residues like Tryptophan, Methionine, or Cysteine. thermofisher.com The use of standard TFA-based cleavage cocktails is appropriate for peptides containing dimethyllysine. sigmaaldrich.com The specific composition of the cocktail depends on the amino acids present in the sequence. thermofisher.com
| Cleavage Cocktail | Composition (v/v/w) | Application Notes |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT | A common general-purpose cocktail suitable for peptides with Cys, Met, Trp, and Tyr. peptide.com |
| Reagent B | TFA / Phenol / Water / TIPS | An "odorless" option using triisopropylsilane (B1312306) (TIPS) as the primary scavenger. Recommended for most sequences. thermofisher.compeptide.com |
| Reagent H | TFA / Phenol / Thioanisole / EDT / Water / DMS / Ammonium Iodide | Specifically formulated to help prevent the oxidation of Methionine residues. peptide.com |
| TFA / Water (95:5) | TFA / Water | A simple cocktail for peptides lacking sensitive residues like Trp, Met, or Cys. thermofisher.com |
| This table summarizes common cleavage cocktails used in Fmoc-SPPS. wpmucdn.comthermofisher.compeptide.com EDT: 1,2-ethanedithiol; TIPS: triisopropylsilane; DMS: dimethyl sulfide. |
Peptide aggregation on the solid support is a major cause of synthetic failure, leading to incomplete coupling and deprotection reactions. sigmaaldrich.com Aggregation is driven by the formation of intermolecular secondary structures, often stabilized by hydrogen bonds and hydrophobic interactions. sigmaaldrich.comnih.gov
Several strategies can be employed to mitigate aggregation during the synthesis of peptides containing dimethyl-D-lysine:
Incorporation of "Sequence Breakers" : The presence of positively charged residues can disrupt the hydrophobic interactions that lead to aggregation. nih.gov The dimethyllysine residue itself, being protonated and positively charged under synthetic conditions, can act as a "sequence breaker," electrostatically hindering intermolecular associations and helping to maintain the solubility of the growing peptide chain. nih.govmdpi.com
Use of Structure-Disrupting Derivatives : For difficult sequences, incorporating specialized building blocks can be effective.
Pseudoproline Dipeptides : These introduce a "kink" into the peptide backbone, disrupting the formation of β-sheet structures that are a primary cause of aggregation. They are inserted at specific Ser, Thr, or Cys residues. sigmaaldrich.com
DMB-Dipeptides : For sequences containing Gly, a dipeptide with a backbone-protecting 2,4-dimethoxybenzyl (DMB) group can be used to prevent aggregation in a manner similar to pseudoprolines. sigmaaldrich.com
Optimizing Synthesis Conditions : Changing the solvent to N-methylpyrrolidone (NMP), which has better solvating properties than DMF, or performing couplings at elevated temperatures can sometimes help to overcome aggregation.
By carefully selecting coupling reagents, controlling reaction conditions to prevent side reactions, choosing the appropriate resin and cleavage strategy, and proactively addressing potential aggregation, Fmoc-D-Lys(Me)2-OH·HCl can be effectively incorporated into synthetic peptides.
Coupling Reagent Selection and Optimization for Fmoc-D-Lys(Me)2-OH·HCl
Solution-Phase Peptide Synthesis Approaches for Fmoc-D-Lys(Me)2-OH·HCl Integration
Solution-phase peptide synthesis (SPPS), while often more labor-intensive than solid-phase methods, offers advantages in scalability and purification of intermediates. The integration of Fmoc-D-Lys(Me)2-OH·HCl in a solution-phase strategy follows the fundamental principles of peptide chemistry, involving the formation of an amide bond between the carboxylic acid of one amino acid and the amine of another. ekb.eg This process requires the careful selection of protecting groups, coupling reagents, and reaction conditions to ensure high yield and prevent side reactions.
The synthesis begins with the activation of the carboxyl group of the Fmoc-D-Lys(Me)2-OH·HCl. This is typically achieved using a variety of coupling reagents that convert the carboxylic acid into a more reactive species, facilitating its reaction with the N-terminal amine of the growing peptide chain. The choice of coupling reagent is critical for efficient and racemization-free bond formation.
Key Coupling Reagents and Conditions:
A range of coupling reagents can be employed for the integration of Fmoc-protected amino acids in solution-phase synthesis. The selection depends on factors such as the specific amino acid sequences, solubility, and the need to suppress side reactions. Some commonly used modern coupling reagents are highly efficient for sterically hindered or challenging couplings, which can include N-methylated amino acids. pnas.org
| Coupling Reagent Class | Example Reagent | Abbreviation | Key Features |
| Uronium/Aminium Salts | O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | HATU | Highly efficient, suitable for difficult couplings. pnas.org |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Effective for coupling N-methyl amino acids. mdpi.com | |
| Carbodiimides | 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride | EDCl | Commonly used in the presence of an additive like HOBt to reduce racemization. sci-hub.se |
The general procedure involves dissolving the Fmoc-D-Lys(Me)2-OH·HCl and the N-terminally deprotected peptide ester in a suitable aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). pnas.org An organic base, such as diisopropylethylamine (DIEA), is added to neutralize the hydrochloride salt and facilitate the coupling reaction. mdpi.compnas.org The coupling reagent is then introduced to initiate the formation of the peptide bond.
One of the challenges in solution-phase synthesis, particularly when dealing with dipeptide sequences, is the risk of intramolecular cyclization to form diketopiperazines (DKPs). sci-hub.se This side reaction can occur, for instance, after the deprotection of the Fmoc group from the newly incorporated D-Lys(Me)2 residue, especially if the subsequent amino acid is proline. sci-hub.se Careful control of reaction conditions and the choice of subsequent synthetic steps are crucial to minimize such byproducts. Following the coupling step, the protected peptide is typically purified before the Fmoc group is removed with a mild base, such as piperidine in DMF, to allow for the next coupling cycle. mdpi.com
Chemoenzymatic Synthesis Methods Utilizing Fmoc-D-Lys(Me)2-OH·HCl Derivatives
Chemoenzymatic peptide synthesis (CEPS) has emerged as a powerful "green chemistry" alternative to purely chemical methods. mdpi.com This approach leverages the high stereo- and chemoselectivity of enzymes, typically proteases acting in reverse, to catalyze peptide bond formation under mild, aqueous conditions. mdpi.com This eliminates the need for extensive side-chain protection for most amino acids and significantly reduces the risk of racemization. mdpi.com
For the incorporation of a dimethyl-D-lysine residue using this method, a suitable derivative of Fmoc-D-Lys(Me)2-OH·HCl is required, typically a C-terminal ester such as the ethyl ester (Fmoc-D-Lys(Me)2-OEt). This esterified amino acid acts as the acyl donor substrate for the enzyme. The enzyme catalyzes the aminolysis of this ester by an N-terminally unprotected amino acid or peptide (the nucleophile).
Enzymes and Reaction Principles:
Several proteases have been shown to be effective for peptide synthesis, with papain and α-chymotrypsin being prominent examples. mdpi.comnih.gov The choice of enzyme depends on its substrate specificity. Papain, for instance, has broad specificity and has been successfully used to polymerize lysine (B10760008) methyl esters. mdpi.comresearchgate.net
The general scheme for chemoenzymatic incorporation would involve:
Substrate Preparation: Synthesis of the C-terminal ester of the dimethylated lysine, for example, Fmoc-D-Lys(Me)2-OEt. This can be achieved through standard esterification procedures.
Enzymatic Coupling: The reaction is conducted in an aqueous buffer system. The enzyme (e.g., papain) is added to a solution containing the acyl donor (Fmoc-D-Lys(Me)2-OEt) and the acyl acceptor (the N-terminally free peptide). nih.gov The pH of the reaction is a critical parameter and is optimized for the specific enzyme used, typically in the range of 7 to 9. nih.gov
Product Formation and Purification: The enzyme selectively catalyzes the formation of the peptide bond. A key advantage is that the Nε,Nε-dimethyl group of the lysine side chain is inert and does not interfere with the reaction, obviating the need for a side-chain protecting group. mdpi.com The resulting peptide may precipitate from the solution, which can drive the reaction equilibrium towards synthesis and simplify purification. mdpi.com
Research in chemoenzymatic synthesis has demonstrated the successful polymerization of L-lysine derivatives, and the principles are directly applicable to D-amino acid derivatives. nih.govresearchgate.net The high stereoselectivity of enzymes means that a specific enzyme must be chosen that can accommodate D-amino acid esters as substrates. While many proteases preferentially act on L-amino acids, certain enzymes or reaction conditions can be adapted for the incorporation of D-isomers.
| Parameter | Description | Research Finding |
| Enzyme Catalyst | Protease used to catalyze peptide bond formation. | Papain has been effectively used for the polymerization of L-lysine esters. nih.govresearchgate.net α-Chymotrypsin is another enzyme used in CEPS. mdpi.com |
| Acyl Donor Substrate | The activated amino acid derivative. | C-terminal esters (e.g., ethyl ester) of the amino acid are required. mdpi.comnih.gov |
| Reaction Medium | The solvent system for the enzymatic reaction. | Typically an aqueous buffer (e.g., phosphate (B84403) buffer) at a controlled pH. nih.gov |
| Key Advantage | Major benefit over chemical synthesis. | High stereoselectivity (no racemization) and no need for side-chain protecting groups. mdpi.com |
This chemoenzymatic strategy offers a milder and more environmentally friendly route for synthesizing peptides containing specialized residues like dimethyl-D-lysine, aligning with the principles of green chemistry.
Advanced Applications in Biochemical and Epigenetic Research
Design and Synthesis of Peptides Mimicking Post-Translational Modifications
The chemical synthesis of peptides containing specific PTMs is a powerful strategy for dissecting their biological roles. Fmoc-D-Lys(Me)2-OH·HCl is a key building block in this endeavor, allowing for the site-specific incorporation of a stable dimethyllysine mimic into custom-designed peptide sequences. This capability is crucial for creating precise models to study the intricate effects of lysine (B10760008) methylation.
Lysine methylation on the N-terminal tails of histone proteins is a hallmark of epigenetic regulation, influencing chromatin structure and gene expression. peptide.comchemicalbook.com The synthesis of histone tail peptides containing specific methylation patterns is essential for deciphering this "histone code." Fmoc-D-Lys(Me)2-OH·HCl is specifically designed for this purpose, utilized within the well-established Fmoc-based solid-phase peptide synthesis (SPPS) framework. acs.org
Researchers can incorporate a dimethylated D-lysine at any desired position within a synthetic histone tail sequence. This precision allows for the creation of homogenous populations of modified peptides, which are difficult to obtain from biological sources. These synthetic histone peptides serve as invaluable substrates and probes for a variety of biochemical and biophysical studies. acs.org The use of the D-amino acid configuration provides an additional advantage by making the synthesized peptides resistant to enzymatic degradation by proteases, enhancing their stability and utility in prolonged biological assays.
During synthesis, specific protocols are often employed to ensure high-quality peptide production. Due to the basic nature of the dimethylated lysine side chain, which can potentially cause premature removal of the Fmoc protecting group, coupling reactions involving Fmoc-D-Lys(Me)2-OH·HCl and subsequent amino acids are often performed under slightly acidic conditions using reagents like diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (B26582) (HOBt). peptide.com
Table 1: Physicochemical Properties of Fmoc-D-Lys(Me)2-OH·HCl
| Property | Value |
| CAS Number | 252049-10-8 |
| Molecular Formula | C₂₃H₂₈N₂O₄·HCl |
| Molecular Weight | 432.95 g/mol |
| Appearance | White to off-white powder |
| Primary Application | Fmoc Solid-Phase Peptide Synthesis (SPPS) |
This data is compiled from multiple sources. chemicalbook.comadvancedchemtech.comiris-biotech.desigmaaldrich.com
The addition of methyl groups to lysine residues can profoundly alter a protein's properties without changing its net charge, influencing its interactions, stability, and conformation. Peptides synthesized using Fmoc-D-Lys(Me)2-OH·HCl are instrumental in systematically studying these effects. By comparing the behavior of a peptide containing a dimethylated lysine to its unmodified counterpart, researchers can directly attribute functional or structural changes to the methylation event.
These studies have revealed that lysine dimethylation on histone tails creates specific docking sites for other proteins, a process central to chromatin condensation and gene regulation. chemicalbook.com The presence of the dimethyl mark can mediate protein-protein interactions, recruiting specific effector proteins that recognize and bind to the modified lysine. chemicalbook.comacs.org Synthetic peptides enable detailed biophysical analyses of these interactions, such as measuring binding affinities and kinetics, providing quantitative insights into the molecular consequences of lysine methylation.
The state of lysine methylation is dynamically controlled by three classes of proteins: "writers" (protein lysine methyltransferases, KMTs) that add methyl groups, "erasers" (lysine demethylases, KDMs) that remove them, and "readers" that recognize and bind to methylated lysines to enact downstream biological effects. nih.govnih.govuniklinik-freiburg.de Peptides synthesized with Fmoc-D-Lys(Me)2-OH·HCl are critical tools for studying each of these protein families.
Readers: Dimethylated histone peptides are used as bait in pull-down assays to identify and isolate reader proteins from cell extracts. acs.org This approach has been instrumental in mapping the human histone-methyllysine interactome. acs.org These peptides allow for the characterization of binding specificity, as reader domains often exhibit preference for a particular methylation state (mono-, di-, or trimethyl) and sequence context.
Writers: While these peptides are not substrates for writers (as they are already methylated), they can be used in inhibitor screening assays or to study product binding and feedback inhibition of KMTs.
Erasers: Synthetic peptides containing dimethyllysine serve as specific substrates for KDM enzymes. They are widely used in biochemical assays to measure the enzymatic activity and substrate specificity of different demethylases, and to screen for small molecule inhibitors of these enzymes.
Development of Peptide Probes for Biochemical Assays
Beyond fundamental studies, peptides incorporating dimethylated D-lysine are foundational for developing sophisticated probes and reagents for high-throughput biochemical assays and target validation.
To monitor the activity of enzymes like lysine demethylases (KDMs), peptides synthesized with Fmoc-D-Lys(Me)2-OH·HCl can be further modified to create sensitive probes. By attaching reporter molecules, such as a fluorophore and a quencher, to the peptide, a system can be designed where enzyme activity leads to a measurable change in signal. For instance, a demethylase acting on the dimethyllysine residue could induce a conformational change or cleavage event that separates the fluorophore and quencher, resulting in an increase in fluorescence. Such probes are invaluable for high-throughput screening campaigns to discover novel enzyme inhibitors. d-nb.info The development of appropriate and validated assays is a critical step in the drug discovery process for epigenetic targets. d-nb.info
Peptides containing specific post-translational modifications are powerful tools for affinity-based proteomics. A peptide synthesized with Fmoc-D-Lys(Me)2-OH·HCl can be immobilized on a solid support, such as agarose (B213101) beads, to create an affinity chromatography matrix. acs.org This matrix can then be incubated with cellular lysates to selectively capture and purify reader proteins that bind specifically to the dimethyllysine mark in its defined sequence context. acs.org This method is crucial for:
Target Identification: Discovering novel proteins that interact with a specific methylation mark.
Target Validation: Confirming the interaction between a known reader protein and its target modification in a complex biological sample. unc.edu
The identification and validation of these reader proteins and their interactions are essential for understanding the pathways they regulate and for establishing them as potential therapeutic targets in various diseases. uniklinik-freiburg.deunc.edu
Application in Structural Biology Studies
The precise incorporation of post-translationally modified amino acids into peptides is fundamental for elucidating their structural and functional roles in biology. Fmoc-D-Lys(Me)2-OH.HCl serves as a critical building block in peptide synthesis, enabling detailed investigations into the impact of lysine dimethylation on peptide structure and protein interactions. This specialized reagent facilitates the creation of synthetic peptides that mimic modified proteins, such as histones, which are essential for studies in structural biology.
Synthesis of Methyllysine-Containing Peptides for Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
The chemical synthesis of peptides containing dimethyllysine is crucial for detailed structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. The use of N-α-Fmoc-N-ε-dimethyl-D-lysine hydrochloride (this compound) is integral to modern solid-phase peptide synthesis (SPPS) protocols for creating these specialized peptides. nih.govsigmaaldrich.com SPPS allows for the precise, site-specific incorporation of the dimethylated lysine residue into a desired peptide sequence. The Fmoc protecting group on the alpha-amino group is stable under the conditions required for peptide chain elongation but can be readily removed to allow the addition of the next amino acid.
Once synthesized, these peptides are invaluable probes for NMR studies. nih.govosti.gov The introduction of methyl groups, particularly when isotopically labeled (e.g., with ¹³C), provides unique NMR-active centers with favorable relaxation properties, enhancing the sensitivity of signal detection. nih.govosti.gov Techniques such as two-dimensional ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy are employed to study the structure and dynamics of these peptides and their interactions with binding partners. nih.govnih.gov These experiments can reveal detailed information about the local chemical environment of the dimethyllysine residue and conformational changes that occur upon binding to other molecules. osti.govnih.gov Researchers have also demonstrated that adjusting experimental conditions, such as pH, can improve the spectral resolution of lysine methyl groups in NMR spectra by leveraging the different pKa values of individual lysine side chains in a protein. nih.gov
| Parameter | Description | Relevance to NMR Investigations |
|---|---|---|
| Chemical Synthesis | Incorporated into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). nih.govsigmaaldrich.com | Enables the creation of peptides with site-specific dimethylation, essential for targeted structural analysis. |
| NMR Signal Sensitivity | The dimethyllysine residue provides distinct signals. Isotopic labeling (e.g., with ¹³C) further enhances detection. nih.gov | Allows for sensitive and specific monitoring of the modified residue within the peptide and in complex with other molecules. osti.gov |
| Structural Probes | Mimics post-translationally modified sites in natural proteins, such as histones. | Facilitates the study of recognition events and conformational changes upon binding to reader proteins or other interacting partners. nih.gov |
| Applicable NMR Techniques | ¹H-¹³C HSQC, ¹³C direct-detect NMR, and other multi-dimensional NMR experiments. nih.govnih.gov | Provides detailed atomic-level information on peptide structure, dynamics, and intermolecular interactions. osti.govnih.gov |
Crystallographic Studies of Methyllysine-Protein Interactions to Define Binding Mechanisms
X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution, providing invaluable insights into how proteins recognize and bind to their targets. libretexts.org The synthesis of peptides incorporating this compound is a prerequisite for crystallographic studies aimed at understanding the interactions of dimethylated lysine residues with their specific binding proteins, often referred to as "reader" domains. nih.govnih.gov
In these studies, a synthetic peptide containing dimethyl-D-lysine is co-crystallized with its target reader protein. The resulting crystal is then exposed to X-ray beams to generate a diffraction pattern, which is computationally processed to build an atomic model of the complex. peakproteins.com This model reveals the precise molecular interactions that govern the binding specificity. A common binding motif for methyllysine is the "aromatic cage," where the positively charged dimethylammonium group of the lysine side chain is recognized by a pocket lined with aromatic amino acid residues (such as tryptophan, tyrosine, and phenylalanine) within the reader domain. nih.gov The interaction is stabilized by a combination of cation-π interactions and hydrogen bonds. nih.gov These detailed structural snapshots are fundamental to understanding the molecular basis of epigenetic regulation. nih.gov
| Parameter | Description | Significance |
|---|---|---|
| Complex Studied | Chromodomain of HP1 bound to a histone H3 tail peptide containing dimethyllysine. nih.gov | Provides a model system for understanding how epigenetic marks are read. |
| PDB ID | 1KNA. nih.gov | Publicly available atomic coordinates for detailed structural analysis by researchers. |
| Key Interacting Residues | Aromatic cage residues (e.g., Tyr24, Trp45, Tyr48) in the chromodomain interacting with the dimethyllysine side chain. nih.gov | Defines the specific chemical environment responsible for recognition and binding affinity. |
| Primary Interactions | Cation-π interactions between the dimethylammonium group and aromatic rings; hydrogen bonding with nearby residues. nih.gov | Elucidates the primary forces that stabilize the protein-peptide complex and confer specificity. |
Development of Modulators Targeting Epigenetic Pathways with Dimethyl-D-Lysine Incorporated Peptides
The regulation of gene expression through epigenetic mechanisms is critical for normal cellular function, and its dysregulation is implicated in numerous diseases, including cancer. nih.govnih.gov Lysine methylation is a key post-translational modification dynamically controlled by "writer" enzymes (lysine methyltransferases, KMTs) and "eraser" enzymes (lysine demethylases, KDMs). nih.gov The methylation status is interpreted by "reader" proteins that recognize specific methylation states and recruit other factors to modulate chromatin structure and gene activity. nih.govresearchgate.net
Peptides synthesized with this compound serve as powerful tools in the development of therapeutic agents that target these pathways. These synthetic peptides act as mimics of the natural substrates of epigenetic enzymes, such as histone tails. rsc.org They are widely used in biochemical and biophysical assays to:
Characterize Enzyme Activity: By serving as substrates, these peptides allow for the detailed kinetic characterization of KMTs and KDMs.
Screen for Inhibitors: They are essential components of high-throughput screening campaigns designed to identify small molecules that inhibit the activity of writer or eraser enzymes or block the interaction between a reader domain and its methylated target. researchgate.net
Guide Rational Drug Design: Structural information obtained from crystallographic studies of these peptides in complex with reader domains (as described in 3.3.2) provides a blueprint for the rational design of small molecules that can disrupt these protein-protein interactions. nih.govresearchgate.net
The development of probes and modulators based on dimethyl-D-lysine containing peptides represents a promising strategy for creating novel therapeutics that can selectively target components of the epigenetic machinery, offering new avenues for treating diseases driven by epigenetic dysregulation. nih.govnih.gov
| Target Class | Function | Role of Dimethyl-Lysine Peptides in Modulator Development |
|---|---|---|
| Reader Domains (e.g., Chromodomains, MBT domains) | Recognize and bind to dimethylated lysine marks on histones and other proteins. nih.govnih.gov | Used as bait in binding assays to screen for small molecules that disrupt the reader-peptide interaction. researchgate.net |
| Lysine Methyltransferases (KMTs) | "Writers" that catalyze the transfer of methyl groups to lysine residues. nih.gov | Serve as substrates or substrate mimics in enzymatic assays to identify and characterize KMT inhibitors. |
| Lysine Demethylases (KDMs) | "Erasers" that remove methyl groups from lysine residues. nih.gov | Act as substrates in assays to screen for inhibitors of demethylase activity. nih.gov |
Analytical Characterization and Quality Control of Peptides Incorporating Fmoc D Lys Me 2 Oh·hcl
Chromatographic Purity and Separation Assessment
Chromatographic techniques are fundamental in assessing the purity of synthetic peptides and monitoring the progress of their synthesis.
High-Performance Liquid Chromatography (HPLC) for Peptide Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of peptides containing Fmoc-D-Lys(Me)2-OH·HCl. polypeptide.combachem.combiosyn.com Reversed-phase HPLC (RP-HPLC) is the most common modality, separating peptides based on their hydrophobicity. nih.gov The purity is typically evaluated by UV detection at 210–220 nm, where the peptide bond absorbs. The ratio of the main peak's area to the total area of all peaks provides a quantitative measure of purity. bachem.com
Impurity profiling by HPLC is crucial for identifying byproducts generated during synthesis. biosyn.comhilarispublisher.com These can include peptides with deleted or truncated sequences, or those with incompletely removed protecting groups. biosyn.com The HPLC method must be capable of separating the target peptide from these closely related impurities. polypeptide.com
Table 1: Typical HPLC Parameters for Peptide Analysis
| Parameter | Typical Setting | Purpose |
| Column | C18, C8 | Stationary phase for reversed-phase separation |
| Mobile Phase A | 0.1% TFA in Water | Aqueous solvent |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for elution |
| Gradient | Linear gradient of Mobile Phase B | To elute peptides of varying hydrophobicity |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate |
| Detection | UV at 210-220 nm | Detection of the peptide bond |
| Column Temperature | Ambient to 40°C | To ensure reproducible retention times |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purity Evaluation
Thin-Layer Chromatography (TLC) serves as a rapid and valuable tool for monitoring the progress of peptide synthesis reactions and for preliminary purity assessment of intermediates and the final product. bachem.comadvion.com By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the consumption of reactants and the formation of the desired product can be visualized. advion.com
The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to that of the solvent front, helps in identifying the components. bachem.com Co-elution with a reference sample, where a mixture of the product and the standard shows a single spot, can provide preliminary confirmation of identity. bachem.com A variety of detection methods, including UV light and chemical stains, can be employed to visualize the separated spots on the TLC plate. bachem.comadvion.com
Table 2: Application of TLC in Peptide Synthesis
| Application | Description |
| Reaction Monitoring | Tracks the disappearance of starting materials and the appearance of the product in real-time. advion.com |
| Impurity Detection | Can reveal the presence of byproducts or unreacted starting materials. bachem.com |
| Fraction Analysis | Used to quickly assess the purity of fractions collected during column chromatography purification. |
| Solvent System Optimization | Helps in selecting the appropriate mobile phase for preparative chromatography. |
Spectroscopic Identification and Structural Confirmation
Spectroscopic methods are indispensable for confirming the chemical structure and molecular weight of peptides incorporating Fmoc-D-Lys(Me)2-OH·HCl.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyllysine Integration and Stereochemical Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of peptides. creative-proteomics.com For peptides containing Fmoc-D-Lys(Me)2-OH·HCl, ¹H NMR can confirm the successful incorporation of the dimethylated lysine (B10760008) residue by identifying the characteristic signals from the methyl protons. These signals typically appear in a specific region of the spectrum, providing direct evidence of the modification.
Mass Spectrometry (MS) for Molecular Weight and Sequence Verification of Modified Peptides
Mass Spectrometry (MS) is a primary tool for confirming the molecular weight of the synthesized peptide. biosyn.com Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are routinely used to obtain a precise mass measurement of the peptide, which should correspond to the calculated theoretical mass. biosyn.comcreative-proteomics.com
Tandem mass spectrometry (MS/MS) is employed for sequence verification. polypeptide.com In an MS/MS experiment, the peptide ion is isolated and fragmented, generating a series of fragment ions. The mass differences between these fragment ions correspond to individual amino acid residues, allowing for the confirmation of the peptide sequence, including the position of the dimethylated lysine. biosynth.com Fragmentation methods like Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD) are utilized to obtain comprehensive sequence coverage. polypeptide.comnih.gov
Table 3: Mass Spectrometry Techniques for Peptide Characterization
| Technique | Information Provided |
| ESI-MS | Precise molecular weight of the intact peptide. creative-proteomics.com |
| MALDI-TOF MS | Accurate molecular weight, often used for larger peptides and complex mixtures. creative-proteomics.com |
| MS/MS (CID/ETD) | Amino acid sequence confirmation and localization of modifications. polypeptide.comnih.gov |
Chiral Purity Determination of Fmoc-D-Lys(Me)2-OH·HCl within Peptides
Ensuring the chiral purity of the incorporated Fmoc-D-Lys(Me)2-OH·HCl is critical, as the presence of the L-enantiomer (epimer) is considered an impurity. biosynth.com The enantiomeric purity of the final peptide is directly impacted by the chiral purity of the amino acid building blocks used in its synthesis. phenomenex.com
Chiral HPLC is a powerful technique for determining the enantiomeric purity of the modified amino acid within the peptide. phenomenex.com This often involves hydrolyzing the peptide to its constituent amino acids, followed by derivatization and analysis on a chiral stationary phase (CSP). nih.gov The CSP is designed to interact differently with the D- and L-enantiomers, allowing for their separation and quantification. Commercially available N-Fmoc protected α-amino acids are generally expected to have an enantiomeric purity of greater than 99.0% enantiomeric excess (ee). phenomenex.com
Another method involves gas chromatography-mass spectrometry (GC-MS) after hydrolysis and derivatization of the peptide. biosynth.com This technique can also effectively separate and quantify the D- and L-isomers of the amino acids. biosynth.com
Table 4: Methods for Chiral Purity Analysis
| Method | Principle |
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase after peptide hydrolysis and derivatization. phenomenex.comnih.gov |
| GC-MS | Separation and quantification of derivatized enantiomers by gas chromatography coupled with mass spectrometry after peptide hydrolysis. biosynth.com |
Emerging Trends and Future Research Directions
High-Throughput Synthesis and Screening of Dimethylated Peptide Libraries
The pursuit of novel bioactive peptides has been significantly accelerated by high-throughput synthesis and screening (HTS) methodologies. xtalks.com The incorporation of Fmoc-D-Lys(Me)2-OH·HCl into these workflows enables the creation of vast libraries of peptides bearing the dimethyllysine mark, which is crucial for studying protein-protein interactions governed by epigenetic modifications.
Automated parallel peptide synthesizers are now capable of producing hundreds to thousands of unique peptide sequences simultaneously. xtalks.com These systems utilize standard Fmoc solid-phase peptide synthesis (SPPS) protocols, where building blocks like Fmoc-D-Lys(Me)2-OH·HCl are sequentially coupled to a growing peptide chain on a solid support. nih.govsigmaaldrich.com The development of advanced resin materials and automated liquid handling systems has made the generation of large and diverse peptide libraries more tractable and efficient. xtalks.com
Once synthesized, these libraries are screened to identify "hits"—peptides that exhibit a desired biological activity, such as binding to a specific epigenetic "reader" protein. xtalks.com Screening can be performed directly on the synthesis support (on-bead screening) or after the peptides have been cleaved and purified. nih.gov The identity of active peptides can then be determined using techniques like mass spectrometry. nih.gov This combination of combinatorial synthesis and HTS allows researchers to rapidly explore the structure-activity relationships of dimethylated peptides, optimizing them for affinity and specificity. nih.goveurogentec.com
Table 1: Types of Peptide Libraries Used in High-Throughput Screening
| Library Type | Description | Primary Application |
|---|---|---|
| Overlapping Peptide Libraries | Comprises peptides with sequences that systematically overlap, typically derived from a single parent protein. | Epitope mapping; identifying functional protein regions. eurogentec.com |
| Alanine Scanning Libraries | Each amino acid in a known active peptide is systematically replaced with alanine. | Identifying key residues critical for the peptide's function. eurogentec.com |
| Positional Scanning Libraries | Each position in a peptide is substituted with a variety of other amino acids. | Optimizing the peptide sequence for enhanced activity or specificity. eurogentec.com |
| Random Libraries | Consists of peptides with randomized sequences to explore a vast chemical space. | De novo discovery of bioactive peptides. nih.gov |
The future of this field lies in further integrating synthesis and screening platforms, potentially moving towards microfluidic systems that can synthesize and assay peptides on a single chip. This would dramatically increase throughput and reduce the consumption of expensive reagents like Fmoc-D-Lys(Me)2-OH·HCl.
Integration of Fmoc-D-Lys(Me)2-OH·HCl in Chemo-Selective Ligation Strategies for Complex Protein Synthesis
While SPPS is highly effective for synthesizing peptides up to ~50 amino acids, the production of larger proteins requires chemo-selective ligation strategies. These methods involve the coupling of unprotected peptide fragments in solution to form a single, larger polypeptide chain. The use of Fmoc-D-Lys(Me)2-OH·HCl to pre-synthesize dimethylated peptide fragments is essential for incorporating this modification into large, fully synthetic proteins.
Native Chemical Ligation (NCL) is a cornerstone technique in this area. nih.gov It involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. This reaction forms a native amide bond at the ligation site. nih.gov By synthesizing a peptide fragment containing a dimethyllysine residue using Fmoc-D-Lys(Me)2-OH·HCl, researchers can place this modification at a precise location within a much larger protein assembled via NCL.
Other ligation strategies are also emerging, each with specific advantages. Sortase A-mediated ligation, for example, uses an enzyme to join peptide fragments, offering high efficiency, though it may leave a small recognition motif at the ligation site. nih.gov In contrast, peptiligases and KAHA (α-ketoacid-hydroxylamine) ligation offer traceless connections but can present challenges in preparing the required reactive peptide fragments. nih.gov
Table 2: Comparison of Chemo-Selective Ligation Strategies
| Ligation Strategy | Mechanism | Advantages | Disadvantages |
|---|---|---|---|
| Native Chemical Ligation (NCL) | Reaction between a C-terminal thioester and N-terminal cysteine. nih.gov | Forms a native peptide bond; widely used. | Requires an N-terminal cysteine at the ligation site. |
| Sortase A-Mediated Ligation | Enzymatic ligation using Sortase A transpeptidase. nih.gov | High efficiency and specificity. | Leaves an enzyme recognition motif in the product. nih.gov |
| Peptiligase Ligation | Enzymatic ligation that is considered traceless. nih.gov | Fast reaction with high yields; traceless. | Requires a C-terminal active ester, which can be difficult to synthesize. nih.gov |
| KAHA Ligation | Chemical ligation between an α-ketoacid and a 5-oxaproline. | Leaves only a homoserine residue; suitable for short linkers. nih.gov | Lower conversion efficiency compared to other methods. nih.gov |
The ongoing development of hybrid approaches, which combine solid-phase synthesis of peptide blocks with solution-phase ligation, allows for the efficient total chemical synthesis of proteins exceeding 200 residues. nih.gov This enables the creation of synthetic histones and other chromatin-associated proteins with precisely placed dimethyllysine modifications for detailed biochemical and structural studies.
Advances in Designing Epigenetic Modulators Based on Methylated Peptides as Therapeutic Leads
Epigenetic dysregulation is a hallmark of many diseases, including cancer. mdpi.com The enzymes that add, remove, and recognize methyl marks on histones—"writers," "erasers," and "readers," respectively—are promising therapeutic targets. Peptides containing dimethyllysine, synthesized using Fmoc-D-Lys(Me)2-OH·HCl, are powerful tools for designing modulators that can target these pathways. nih.govresearchgate.net
Unlike small molecules, peptides can engage larger surface areas on target proteins, potentially offering higher specificity and potency. frontiersin.org Synthetic peptides that mimic the natural histone tail sequences can act as competitive inhibitors, blocking the interaction between an epigenetic enzyme and its substrate. For example, a peptide containing a dimethylated lysine (B10760008) could bind to the active site of a lysine-specific demethylase (LSD) or a methyl-lysine reader domain (e.g., a chromodomain), thereby disrupting downstream signaling. nih.gov
The development of peptide-based therapeutics in this area is an exciting frontier. nih.govresearchgate.net Researchers are designing "stapled" peptides, where the peptide's conformation is locked by a synthetic brace, to improve cell permeability and resistance to degradation by proteases. Furthermore, hybrid molecules that combine a peptide-based recognition motif with a small-molecule inhibitor pharmacophore are being explored to create highly potent and selective drugs. researchgate.net The goal is to develop epigenetic modulators that can reverse aberrant gene expression patterns in diseased cells with minimal off-target effects. mdpi.com
Bio-orthogonal Chemistry Applications with Fmoc-D-Lys(Me)2-OH·HCl Modified Peptides
Bio-orthogonal chemistry refers to a class of chemical reactions that can occur in a living system without interfering with native biological processes. nih.gov These reactions provide a powerful means to label and track molecules in real-time within cells. Peptides synthesized with Fmoc-D-Lys(Me)2-OH·HCl can be further functionalized with bio-orthogonal handles to study their interactions and localization.
This is typically achieved by incorporating another non-natural amino acid into the peptide sequence that carries a reactive group, such as an azide (B81097) or an alkyne. This peptide, now containing both a dimethyllysine and a bio-orthogonal handle, can be introduced into a biological system. A corresponding probe molecule (e.g., a fluorescent dye with a complementary alkyne or azide group) can then be added, which will selectively react with the peptide. nih.govnih.gov This allows for visualization of the peptide's distribution, its binding to target proteins, or its uptake into specific cellular compartments.
Common bio-orthogonal reactions include the copper-catalyzed azide-alkyne cycloaddition (CuAAC), its strain-promoted copper-free variants (SPAAC), and the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene. nih.govnih.gov These techniques are being used to develop advanced diagnostics and targeted drug delivery systems. For instance, a dimethylated peptide could be used to target a specific cancer cell type, and the bio-orthogonal handle could be used to attach a cytotoxic drug, creating a highly specific antibody-drug conjugate-like therapeutic. nih.gov
Table 3: Key Bio-orthogonal Reactions and Their Applications
| Reaction | Reactants | Key Features | Common Applications |
|---|---|---|---|
| CuAAC (Click Chemistry) | Terminal Alkyne + Azide (with Cu(I) catalyst) | High yield, fast kinetics, wide scope. nih.gov | Fluorescent labeling, surface functionalization, drug conjugation. nih.gov |
| SPAAC | Strained Cyclooctyne + Azide | Copper-free, suitable for live-cell applications. nih.gov | Live-cell imaging, tracking of biomolecules. |
| IEDDA Ligation | Tetrazine + Strained Alkene/Alkyne | Extremely fast reaction kinetics, bio-compatible. nih.gov | In vivo imaging, pre-targeted drug delivery. |
| Oxime/Hydrazone Ligation | Carbonyl (Aldehyde/Ketone) + Hydroxylamine/Hydrazine | Reversible under certain conditions, catalyst-dependent kinetics. nih.gov | Bioconjugation, hydrogel formation. |
In Silico Modeling and Rational Design of Methyllysine-Containing Peptides for Enhanced Biological Activity and Specificity
Computational, or in silico, methods are becoming indispensable for accelerating the design and optimization of therapeutic peptides. frontiersin.org These approaches use molecular modeling, dynamics simulations, and machine learning to predict how a peptide will interact with its target protein, guiding the synthesis of more effective molecules.
For peptides containing dimethyllysine, in silico tools are particularly valuable for understanding their binding to epigenetic reader domains. frontiersin.org Using structure-based design, researchers can model the precise interactions between the dimethylated lysine residue and the amino acids lining the binding pocket of a reader protein. nih.gov This allows for the rational design of modifications to the surrounding peptide sequence to enhance binding affinity and specificity. For example, simulations can predict whether replacing a neighboring amino acid will create a new hydrogen bond or a favorable hydrophobic interaction, thus improving the peptide's performance as an inhibitor. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models can also be employed. nih.gov These models correlate the physicochemical properties of a series of peptides with their measured biological activity to create a predictive algorithm. This can be used to screen virtual libraries of methylated peptides to prioritize candidates for synthesis, saving considerable time and resources. nih.govprismbiolab.com As computational power and algorithm accuracy continue to improve, the rational, computer-aided design of methylated peptides will become a central element of therapeutic discovery. frontiersin.org
Table 4: Mentioned Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| N-α-(9-Fluorenylmethoxycarbonyl)-N-ε,N-ε-dimethyl-D-lysine hydrochloride | Fmoc-D-Lys(Me)2-OH·HCl |
| N-α-(9-Fluorenylmethoxycarbonyl)-N-ε-(tert-butoxycarbonyl)-N-ε-methyl-L-lysine | Fmoc-Lys(Boc)(Me)-OH |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HCTU |
| N,N-Diisopropylethylamine | DIEA |
| Piperidine (B6355638) | - |
Q & A
Q. What is the role of Fmoc-D-Lys(Me)₂-OH·HCl in solid-phase peptide synthesis (SPPS)?
- Methodological Answer: Fmoc-D-Lys(Me)₂-OH·HCl is used to incorporate dimethylated D-lysine residues into peptides during Fmoc-based SPPS. The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group, allowing selective deprotection with piperidine. The ε-amino dimethylation prevents undesired side reactions (e.g., branching) while maintaining peptide stability. Post-synthesis, the Fmoc group is cleaved under basic conditions, leaving the methylated lysine intact. Purification via reverse-phase HPLC and validation by mass spectrometry (MS) are critical to confirm product integrity .
Q. How should Fmoc-D-Lys(Me)₂-OH·HCl be stored and handled to ensure stability?
- Methodological Answer: Store the compound at -20°C in a tightly sealed, moisture-resistant container. Prior to use, equilibrate to room temperature in a desiccator to prevent hygroscopic degradation. For handling, use anhydrous solvents (e.g., DMF or DMSO) and inert gas (N₂ or Ar) to minimize oxidation. Pre-activate the residue with coupling reagents like HBTU or DIC/HOBt to enhance solubility and coupling efficiency .
Q. What safety protocols are recommended for working with Fmoc-D-Lys(Me)₂-OH·HCl?
- Methodological Answer: Although classified as non-hazardous, wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and coupling steps to prevent inhalation of fine particles. In case of accidental exposure, rinse affected areas with water for ≥15 minutes and consult safety data sheets (SDS) for compound-specific first aid .
Advanced Research Questions
Q. How can racemization be minimized when incorporating Fmoc-D-Lys(Me)₂-OH·HCl into peptide sequences?
- Methodological Answer: Racemization risk increases under basic conditions (e.g., during Fmoc deprotection). Mitigation strategies include:
- Using low-temperature coupling (0–4°C) with HOBt/DIC.
- Shortening deprotection times with 20% piperidine in DMF.
- Monitoring optical activity via circular dichroism (CD) or chiral HPLC to detect epimerization .
Q. What analytical techniques validate the incorporation and methylation state of Fmoc-D-Lys(Me)₂-OH·HCl in synthetic peptides?
- Methodological Answer:
- Mass Spectrometry (MS): MALDI-TOF or ESI-MS confirms molecular weight matching the theoretical value (±1 Da).
- ¹H/¹³C NMR: Methyl proton signals at δ 2.8–3.2 ppm (Nε-(CH₃)₂) and absence of ε-NH peaks verify dimethylation.
- Amino Acid Analysis (AAA): Acid hydrolysis followed by LC-MS detects dimethyllysine residues .
Q. How are solubility challenges addressed during peptide synthesis with Fmoc-D-Lys(Me)₂-OH·HCl?
- Methodological Answer: Dimethylation reduces polarity, leading to aggregation. To resolve this:
Q. What orthogonal protection strategies are compatible with Fmoc-D-Lys(Me)₂-OH·HCl for complex peptide architectures?
- Methodological Answer: Pair with acid-labile protecting groups (e.g., Alloc or Mtt) on other residues for selective deprotection. For example:
- Use Alloc-protected cysteine for post-synthesis thiol-alkyne click chemistry.
- Employ Mtt groups on lysine side chains, removable with 1% TFA in DCM, preserving the dimethylated lysine .
Data Contradictions and Resolutions
- Safety Classification Discrepancies: While most SDS classify Fmoc-D-Lys(Me)₂-OH·HCl as non-hazardous (), some recommend rigorous PPE (). Resolution: Follow institutional guidelines and prioritize precautionary measures, especially during prolonged handling.
- Solubility Variability: Reported DMSO solubility ranges from 50–100 mg/mL. Resolution: Optimize via incremental heating (37–50°C) and verify solubility under inert atmosphere .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
